(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride
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Overview
Description
(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride is a chemical compound with the molecular formula C6H14ClNO3S and a molecular weight of 215.69 g/mol This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence biological activity, suggesting that this compound may affect various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Preparation Methods
The synthesis of (Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidin-2-one derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrrolidine derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Comparison with Similar Compounds
(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the 2-position, used in the synthesis of various bioactive molecules.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with two carbonyl groups, known for its biological activity and use in medicinal chemistry.
Prolinol: A hydroxylated derivative of pyrrolidine, used as a chiral building block in organic synthesis.
Properties
IUPAC Name |
pyrrolidin-2-ylmethyl methanesulfonate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKATKJGNQLOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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